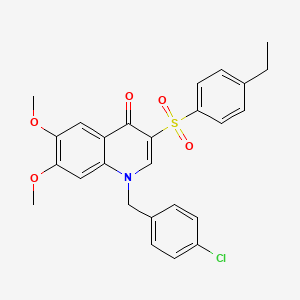
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a chemical compound that belongs to the quinolinone family. It has been extensively studied for its potential use in scientific research applications.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one' involves the reaction of 4-chlorobenzylamine with 4-ethylbenzenesulfonyl chloride to form the intermediate 1-(4-chlorobenzyl)-3-(4-ethylbenzenesulfonyl)quinoline-4(1H)-one. This intermediate is then reacted with 2,6-dimethoxy-3,5-dicarbonyl-1,4-dihydropyridine to yield the final product.
Starting Materials
4-chlorobenzylamine, 4-ethylbenzenesulfonyl chloride, 2,6-dimethoxy-3,5-dicarbonyl-1,4-dihydropyridine
Reaction
Step 1: 4-chlorobenzylamine is reacted with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 1-(4-chlorobenzyl)-3-(4-ethylbenzenesulfonyl)quinoline-4(1H)-one., Step 2: The intermediate from step 1 is then reacted with 2,6-dimethoxy-3,5-dicarbonyl-1,4-dihydropyridine in the presence of a base such as potassium carbonate to yield the final product, 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one.
作用機序
The exact mechanism of action of 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in inflammation, tumor growth, and microbial infections. It may also act as an antioxidant and protect against oxidative stress.
生化学的および生理学的効果
Studies have shown that 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of various cancer cell lines and reduce microbial growth. Additionally, it may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one in lab experiments is its broad range of potential applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a versatile compound for various studies. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits. Additionally, studies could focus on the development of analogs with improved efficacy and reduced toxicity. Finally, studies could investigate the potential use of 1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one in combination with other compounds for enhanced therapeutic effects.
Conclusion:
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one is a versatile compound with potential applications in various scientific research fields. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential therapeutic benefits.
科学的研究の応用
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO5S/c1-4-17-7-11-20(12-8-17)34(30,31)25-16-28(15-18-5-9-19(27)10-6-18)22-14-24(33-3)23(32-2)13-21(22)26(25)29/h5-14,16H,4,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVGEWKCRGAZRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((4-ethylphenyl)sulfonyl)-6,7-dimethoxyquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-[methyl(prop-2-yn-1-yl)amino]acetate](/img/structure/B2899252.png)
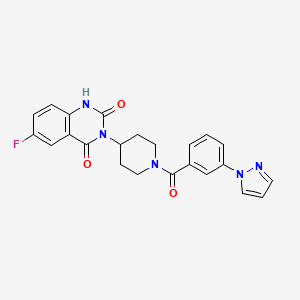
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamide](/img/structure/B2899254.png)
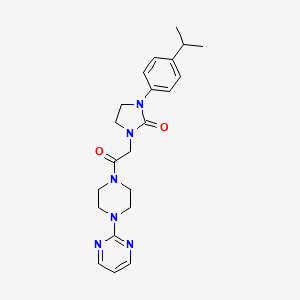
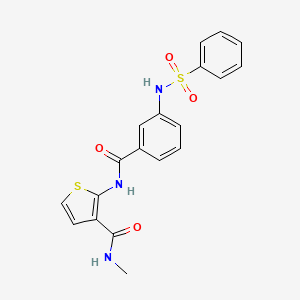
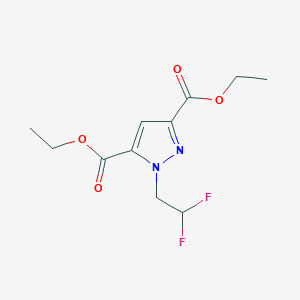
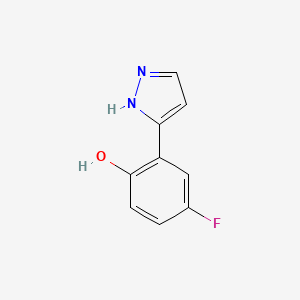
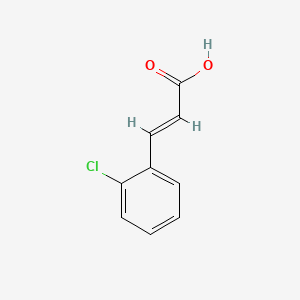
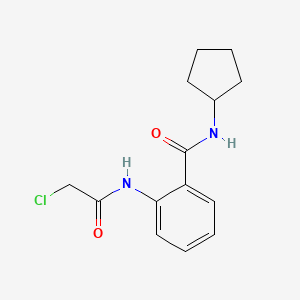
![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2899264.png)

![2-{[6-(4-ethoxybenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2899267.png)
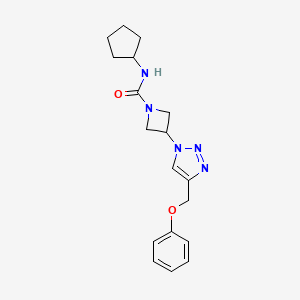
![3-(4-fluorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2899273.png)